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Compound of Interest

Compound Name: 5-(3-Aminophenyl)nicotinic acid

CAS No.: 1261995-87-2

Cat. No.: B111547 Get Quote

Executive Summary & Strategic Context
In drug development, distinguishing between Nicotinic Acid (NA, Niacin) and its amide

derivative, Nicotinamide (NAM), is a critical quality control (QC) and metabolic tracking

requirement. While both are Vitamin B3 vitamers and precursors to Nicotinamide Adenine

Dinucleotide (NAD+), their pharmacological profiles differ significantly. NA is a potent lipid-

modifying agent causing cutaneous flushing, whereas NAM is cytoprotective without the

flushing side effect.

This guide provides a rigorous spectroscopic comparison of NA, NAM, and the structural

isomer Isonicotinic Acid (INA). We move beyond basic characterization to explore the causality

of spectral shifts driven by electronic environments and protonation states.
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Figure 1: Strategic decision tree for selecting spectroscopic methods based on analytical

requirements.

Chemical & Structural Grounding
To interpret spectra accurately, one must understand the electronic environment. The core

scaffold is the pyridine ring, an electron-deficient aromatic system.[1]

Nicotinic Acid (NA): 3-pyridinecarboxylic acid.[2][3] Amphoteric (Pyridine N is basic, pKa

~4.85; Carboxyl is acidic, pKa ~2.07). Exists as a zwitterion in crystalline form.

Nicotinamide (NAM): 3-pyridinecarboxamide.[4] The carboxyl OH is replaced by an amino

group (-NH2). The amide group is neutral/weakly basic; the pyridine N remains basic (pKa

~3.35).

Isonicotinic Acid (INA): 4-pyridinecarboxylic acid. Isomer with para-substitution.

Key Spectroscopic Differentiator: The conversion of the carboxylic acid (-COOH) to an amide (-

CONH2) dramatically alters the Hydrogen Bonding network (FTIR) and the magnetic shielding

of adjacent protons (NMR).

Spectroscopic Methodologies & Comparative Data
A. UV-Visible Spectroscopy (Electronic Transitions)
Mechanism: Both molecules exhibit

transitions typical of the pyridine ring (~260 nm). However, the auxochromic effect of the
substituents and pH sensitivity differs.

Critical Insight: The absorption spectrum is heavily pH-dependent due to the protonation of the

pyridine nitrogen.

Acidic pH: Protonation of ring N stabilizes the

system, causing a bathochromic (red) shift.
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Basic pH: Ionization of carboxylic acid in NA causes a hypsochromic (blue) shift compared to

the neutral form.

Table 1: UV-Vis Absorption Maxima (

)

Compound
Solvent (pH
7.0) (nm)

Extinction
Coeff. (

)

Spectral Notes

Nicotinic Acid Water 261 - 263 ~3100 M⁻¹cm⁻¹

Distinct shoulder

at 268 nm

(anionic form).

Nicotinamide Water 261 - 262 ~2800 M⁻¹cm⁻¹

Secondary band

at ~210 nm

(Amide n

).

Isonicotinic Acid Water 263 ~3300 M⁻¹cm⁻¹

Slightly more

intense due to

para-conjugation.

B. FTIR Spectroscopy (Vibrational Fingerprinting)
Mechanism: IR is the gold standard for distinguishing the functional group transformation (Acid

Amide).

Nicotinic Acid: Characterized by the "fermi resonance" of the carboxylic acid O-H stretch and

the C=O stretch. In solid state, it often exists as zwitterionic dimers.

Nicotinamide: Exhibits the characteristic "Amide I" and "Amide II" bands and a distinct

doublet for the primary amine (-NH2) stretching.

Table 2: Diagnostic FTIR Bands (Solid State - KBr)
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Vibrational Mode
Nicotinic Acid
(cm⁻¹)

Nicotinamide
(cm⁻¹)

Differentiating
Feature

O-H / N-H Stretch
2500–3300 (Broad, O-

H)

3360, 3160 (Doublet,

N-H)

NAM shows sharp

doublet

(asymmetric/symmetri

c NH2 stretch). NA

shows broad H-

bonded OH.

C=O Stretch
1690–1710

(Carboxylic)
1670–1690 (Amide I)

Amide I is typically

lower frequency due

to resonance.

Ring C=N / C=C 1590, 1570 1615, 1590

NAM often shows

Amide II (N-H bend)

overlap here.

C-O Stretch 1280–1300 N/A Diagnostic for Acid.

C. 1H-NMR Spectroscopy (Structural Connectivity)
Mechanism: The chemical shift (

) is sensitive to the electron-withdrawing nature of the substituent at position 3. The -COOH
group is more electron-withdrawing than -CONH2, generally deshielding ring protons more.

Table 3: 1H-NMR Chemical Shifts (400 MHz, D2O)
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Proton Position
Nicotinic Acid (

ppm)

Nicotinamide (

ppm)

Coupling Pattern (

Hz)

H2 (Ortho to N/Sub) 9.15 8.90

Singlet (broad) or

doublet (

Hz)

H6 (Ortho to N) 8.83 8.70
Doublet of Doublets (

Hz)

H4 (Para to N) 8.30 8.20
Doublet of Triplets (

Hz)

H5 (Meta to N) 7.60 7.55
Doublet of Doublets (

Hz)

Exchangeable
N/A (Exchanges with

D2O)
N/A (Exchanges)

In DMSO-d6, NAM

shows broad singlets

at

7.6 & 8.2 (Amide

NH2).

Experimental Protocols
Protocol A: Self-Validating UV-Vis pH Titration
Objective: Determine the pKa and isosbestic point of Nicotinic Acid.

Stock Preparation: Dissolve 12.3 mg Nicotinic Acid in 100 mL ultrapure water (1 mM).

Working Standards: Prepare three 10 mL aliquots.

Sample A (Acidic): Add 100

L 1M HCl (pH ~2).

Sample B (Neutral): Unmodified (pH ~4-5).
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Sample C (Basic): Add 100

L 1M NaOH (pH ~10).

Acquisition:

Baseline correction: Run blank with corresponding solvent matrix.

Scan Range: 200–400 nm.[5] Scan Speed: Medium.

Validation Check: The spectra of the three samples should intersect at a specific wavelength

(Isosbestic point ~276 nm). If they do not intersect at a single point, check for contamination

or concentration errors.

Protocol B: 1H-NMR Differentiation in DMSO-d6
Objective: Observe non-exchangeable amide protons to confirm Nicotinamide identity.

Sample Prep: Weigh 5-10 mg of sample into a clean vial.

Solvation: Add 600

L DMSO-d6. (Note: Use DMSO instead of D2O to prevent Deuterium exchange with Amide
protons).

Acquisition:

Pulse Sequence: Standard zg30 or proton.

Scans: 16 (Sufficient for >5 mg).

Relaxation Delay (D1): 1.0 s.

Data Processing:

Reference the residual DMSO pentet to 2.50 ppm.

Validation Check: Look for two broad singlets between 7.5–8.5 ppm. Their presence

confirms the Amide (-CONH2) group. Their absence indicates Nicotinic Acid (COOH
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proton is usually very broad/invisible or >11 ppm).

Biological Pathway Visualization
Understanding the interconversion of these analogs is vital for drug design targeting NAD+

salvage pathways.
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Figure 2: Metabolic relationship between Niacin (NA) and Nicotinamide (NAM) in NAD+

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profiling of Nicotinic Acid and Key
Analogs: A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111547#spectroscopic-comparison-of-nicotinic-acid-
analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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